Doramapimod - 285983-48-4

Doramapimod

Catalog Number: EVT-266305
CAS Number: 285983-48-4
Molecular Formula: C31H37N5O3
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doramapimod, also known as BIRB-796, is a synthetic small molecule that acts as a potent and selective inhibitor of p38MAPK. [, , , , , ] This kinase plays a crucial role in intracellular signaling pathways involved in inflammatory responses, making it a therapeutic target for inflammatory diseases and cancer. [, , , , , , ]

Synthesis Analysis

One improved synthesis route for Doramapimod involves a three-step process starting from 4-nitro-1-naphthol. [] This method boasts a total yield of 31.1% and offers advantages such as simplicity, efficiency, convenience, and reduced cost. []

Molecular Structure Analysis

Doramapimod contains an aryl-pyrazole scaffold, a key pharmacophore for binding to p38MAPK. [] This scaffold adopts a non-planar, out-of-plane conformation, described by the torsion angle θ. [] Studies have shown a strong correlation between the torsion angle θ of Doramapimod analogs and their binding affinity to p38MAPK, highlighting the importance of inhibitor conformation for effective binding. []

Mechanism of Action

Doramapimod acts as a type II inhibitor of p38MAPK, primarily targeting the inactive conformation of the enzyme. [, ] While it exhibits high affinity for the allosteric pocket exposed in the 'out' state of the DFG motif, Doramapimod can also bind in the DFG-in state, albeit with a different orientation. [] Binding in both states eventually leads to conformational changes that enhance the inhibitor's accommodation. [] Doramapimod demonstrates characteristics of both type I and II inhibitors by directly and indirectly competing with ATP binding. []

Applications
  • Inflammatory Diseases: Doramapimod has been investigated for its anti-inflammatory properties in various models:
    • Equine Endotoxemia: Intravenous administration of Doramapimod in horses with lipopolysaccharide (LPS)-induced endotoxemia resulted in significant reductions in heart rate, rectal temperature, and pro-inflammatory cytokine levels (TNF-α and IL-1β), alongside increased white blood cell counts. [] These findings suggest potential therapeutic benefits in treating systemic inflammation in horses. []
    • Equine Whole Blood: Doramapimod demonstrated anti-inflammatory effects against bacterial cell wall toxins in equine whole blood, further supporting its potential for managing inflammatory conditions in horses. []
    • Rheumatoid Arthritis: Clinical trials have investigated Doramapimod's efficacy in treating rheumatoid arthritis, although specific results are not detailed in the provided literature. []
  • Cancer: The role of Doramapimod in cancer research has primarily focused on AML:
    • Acute Myeloid Leukemia (AML): Doramapimod effectively blocks inflammatory signaling in AML cells, particularly those stimulated by IL-1. [] It exhibits potent anti-leukemic activity in primary AML patient samples, especially in combination with other targeted agents like palbociclib and venetoclax. [, , , , , , ] Studies suggest that Doramapimod's efficacy stems from its ability to inhibit p38MAPK phosphorylation, thereby reducing the growth and survival of AML cells. [, , , ]
    • Non-Small Cell Lung Cancer (NSCLC): Research suggests that Doramapimod can reverse the proliferative effects of DDX46 overexpression in NSCLC cells by inhibiting the MAPK-p38 signaling pathway. []
  • Macrophage Activation: Doramapimod effectively prevents microcystin-LR (MC-LR)-induced inflammatory responses in macrophages, indicating its potential in mitigating MC-LR toxicity and associated inflammatory conditions. []
  • Osteoclastogenesis: Doramapimod demonstrates anti-osteoclastogenic activity in vitro by inhibiting pre-osteoclast migration and NFATc1 activity. [] This suggests potential applications in managing bone-related disorders characterized by excessive osteoclast activity.
Future Directions
  • Personalized Medicine in IBD: Integrating explainable machine learning with multi-omic and demographic data shows promise in predicting individual responses to Doramapimod in Inflammatory Bowel Disease (IBD). [, ] This approach may pave the way for personalized treatment strategies and improve clinical outcomes.
  • Combination Therapies in AML: Further investigation into the synergistic effects of Doramapimod with other targeted agents, like venetoclax and palbociclib, is warranted to optimize treatment strategies for AML, particularly in the context of different leukemic differentiation states. [, ]
  • Biomarker Identification: Identifying predictive biomarkers for Doramapimod response in various diseases, including AML and IBD, will be crucial for selecting patients who are most likely to benefit from this therapy. [, , , ]

BIRB-796

VX-745

Compound Description: VX-745 (5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one) is an ATP-competitive inhibitor of p38 MAP kinase. It was investigated in clinical trials for inflammatory diseases but was withdrawn due to concerns about central nervous system toxicity [].

Relevance: Like Doramapimod, VX-745 targets p38 MAP kinase, although it acts through a different mechanism (ATP-competitive vs. allosteric) [].

SB203580

Compound Description: SB203580 (4-[5-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-4-yl]-pyridine) is a pyridyl imidazole compound that acts as a selective inhibitor of p38 MAP kinase. It is widely used as a tool compound in research to study the biological roles of p38 MAPK signaling [].

Relevance: Similar to Doramapimod, SB203580 targets p38 MAP kinase for inhibition and is used to investigate the therapeutic potential of inhibiting this kinase in various diseases [].

Ralimetinib

Compound Description: Ralimetinib is a small-molecule inhibitor that specifically blocks the activity of MK2, a downstream substrate of p38 MAP kinase. By inhibiting MK2, ralimetinib indirectly inhibits the p38 MAPK pathway [].

ARRY 614

Compound Description: ARRY 614 is a small-molecule inhibitor that exhibits dual inhibitory activity, targeting both p38 MAP kinase and Tie2, a receptor tyrosine kinase. It has shown promising preclinical activity in models of acute myeloid leukemia and myelodysplastic syndromes [].

Relevance: ARRY 614 shares the ability to inhibit p38 MAP kinase with Doramapimod, although it also inhibits Tie2. This dual activity may provide a broader therapeutic window or enhanced efficacy in certain disease contexts [].

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor with broad activity against multiple HDAC isoforms. It is approved for the treatment of multiple myeloma, but combinations with Doramapimod did not show enhanced efficacy compared to either single agent [].

Relevance: Panobinostat represents a different class of therapeutic agent compared to Doramapimod, targeting epigenetic regulation rather than kinase signaling. While the combination was not particularly effective, it highlights the exploration of combining Doramapimod with agents targeting different mechanisms [].

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play crucial roles in cell cycle progression, and palbociclib is used in the treatment of certain breast cancers. Combinations of palbociclib with Doramapimod showed significantly enhanced efficacy compared to each single agent [].

Relevance: Palbociclib and Doramapimod target distinct pathways involved in cancer cell survival and proliferation (cell cycle regulation vs. inflammatory signaling). The synergistic activity observed with their combination suggests that dual inhibition of these pathways may be highly effective in certain cancers, including AML [].

Venetoclax

Compound Description: Venetoclax is a selective inhibitor of BCL2, an anti-apoptotic protein that is frequently overexpressed in various cancers. By inhibiting BCL2, venetoclax promotes apoptosis in cancer cells. Venetoclax is approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. Similar to palbociclib, combinations of venetoclax with Doramapimod also demonstrated significantly enhanced efficacy compared to each single agent [, , ].

Relevance: Like palbociclib, venetoclax targets a different aspect of cancer cell survival compared to Doramapimod (apoptosis vs. inflammatory signaling). The synergistic activity observed with their combination further supports the rationale for combining Doramapimod with agents that modulate distinct but complementary pathways in cancer cells [, , ].

JQ1

Compound Description: JQ1 is a small molecule that inhibits bromodomain and extra-terminal (BET) proteins, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. BET inhibitors have shown promising preclinical activity in various cancers, but combinations of JQ1 with Doramapimod did not show enhanced efficacy compared to either single agent in initial studies [].

Relevance: JQ1, similar to panobinostat, represents a distinct class of therapeutic agent compared to Doramapimod, targeting epigenetic regulation rather than kinase signaling. While early data did not support a synergistic interaction, further exploration of JQ1 combinations with Doramapimod may be warranted in specific contexts [].

SRT1720

Compound Description: SRT1720 is a synthetic activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in various cellular processes, including aging, metabolism, and stress resistance []. SRT1720 has been shown to induce autophagy in cancer cells.

Relevance: Although structurally dissimilar to Doramapimod, SRT1720 shares a functional link by its ability to induce autophagy in cancer cells. This suggests potential crosstalk between the pathways modulated by both compounds and warrants further investigation into their combined effects [].

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine (3-MA) is a commonly used autophagy inhibitor that blocks the early stages of autophagy by inhibiting the activity of phosphatidylinositol 3-kinase class III (PI3K-III), a key enzyme involved in autophagosome formation [].

Relevance: 3-MA, as an autophagy inhibitor, provides a valuable tool to study the role of autophagy in the context of Doramapimod's activity. This compound can be used to assess whether Doramapimod's effects on cell survival, proliferation, or other cellular processes are influenced by autophagy [].

Properties

CAS Number

285983-48-4

Product Name

Doramapimod

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea

Molecular Formula

C31H37N5O3

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl)urea
BIRB 796
BIRB796
doramapimod

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.